3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione
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Overview
Description
5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a cyclohexyl group, a dichlorobenzylidene moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of the Dichlorobenzylidene Moiety: This can be accomplished through a condensation reaction between the triazole derivative and 2,6-dichlorobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.
Materials Science: In the development of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorobenzylidene moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group.
5-cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the dichlorobenzylidene moiety.
Uniqueness
The presence of both the cyclohexyl group and the dichlorobenzylidene moiety in 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C15H16Cl2N4S |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16Cl2N4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,20,22)/b18-9+ |
InChI Key |
JSYAVMINBADQCO-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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